

chemical properties of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B1289944

[Get Quote](#)

Technical Guide: 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for **2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol** is limited in publicly available literature. This guide compiles available information and provides predicted data and general methodologies based on structurally related compounds. All predicted data should be confirmed through experimental validation.

Core Chemical Properties

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The substituents on this core structure significantly influence its chemical and biological properties.

Structure:

Caption: 2D structure of **2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol**.

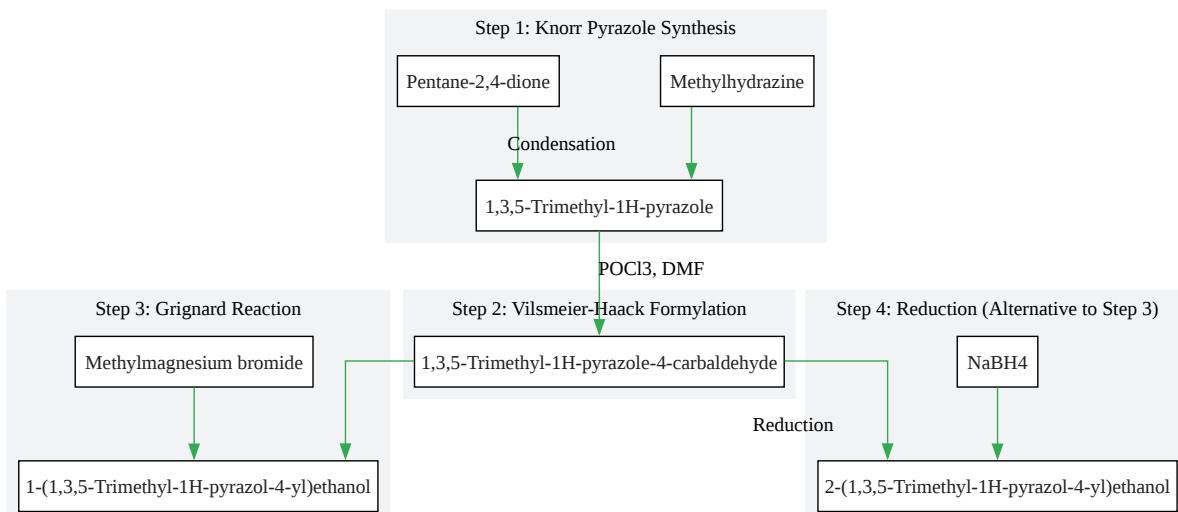
Table 1: Physicochemical Properties

Property	Value	Source/Method
IUPAC Name	2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol	-
CAS Number	1007462-48-7	PubChem
Molecular Formula	C ₈ H ₁₄ N ₂ O	PubChem
Molecular Weight	154.21 g/mol	PubChem
Melting Point	Not available (Predicted: Solid at room temp.)	-
Boiling Point	Not available (Predicted: >200 °C)	Prediction
Solubility	Predicted to be soluble in polar organic solvents like ethanol and DMSO.	Chemical Principle
LogP	0.6 (Predicted)	PubChem

Spectroscopic Data (Predicted)

While experimental spectra for this specific molecule are not readily available, the expected spectral characteristics can be inferred based on the functional groups present and data from analogous compounds.

Table 2: Predicted Spectroscopic Data


Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Singlets for the three methyl groups on the pyrazole ring.- A triplet for the methylene group adjacent to the hydroxyl group.- A triplet for the methylene group attached to the pyrazole ring.- A broad singlet for the hydroxyl proton.
¹³ C NMR	<ul style="list-style-type: none">- Signals for the three methyl carbons.- Signals for the two methylene carbons.- Signals for the carbon atoms of the pyrazole ring.
IR Spectroscopy	<ul style="list-style-type: none">- A broad band around 3300-3500 cm⁻¹ (O-H stretch).- C-H stretching bands around 2850-3000 cm⁻¹.- C=N and C=C stretching bands characteristic of the pyrazole ring around 1500-1600 cm⁻¹.- C-O stretching band around 1050-1150 cm⁻¹.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M⁺) at m/z = 154.- Fragmentation pattern showing loss of water (M-18), and cleavage of the ethanol side chain.

Experimental Protocols

A specific, validated synthesis protocol for **2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol** is not documented in the reviewed literature. However, a plausible synthetic route can be designed based on established methods for the synthesis of 4-substituted pyrazoles.

Proposed Synthesis Workflow:

The Knorr pyrazole synthesis is a common method for creating pyrazole rings. A subsequent functionalization at the 4-position can lead to the desired product.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol**.

Detailed Methodology (Hypothetical):

- Synthesis of 1,3,5-Trimethyl-1H-pyrazole:
 - To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at room temperature.
 - Reflux the mixture for 4-6 hours.
 - Monitor the reaction by thin-layer chromatography (TLC).

- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by distillation or column chromatography to yield 1,3,5-trimethyl-1H-pyrazole.
- Formylation of 1,3,5-Trimethyl-1H-pyrazole (Vilsmeier-Haack reaction):
 - Cool a mixture of phosphorus oxychloride (POCl_3 , 1.5 eq) and dimethylformamide (DMF, 3.0 eq) to 0 °C.
 - Add 1,3,5-trimethyl-1H-pyrazole (1.0 eq) dropwise to the cooled Vilsmeier reagent.
 - Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
 - Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.
- Reduction to **2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol**:
 - Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.
 - Add sodium borohydride (NaBH_4 , 1.1 eq) portion-wise at 0 °C.
 - Stir the reaction mixture at room temperature for 1-2 hours.
 - Quench the reaction with water and extract the product with an organic solvent.
 - Dry the organic layer and concentrate to yield the final product, which can be further purified by column chromatography.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of **2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol** have not been identified. However, the pyrazole scaffold is a well-known pharmacophore present in

numerous biologically active compounds.

General Biological Activities of Pyrazole Derivatives:

- **Anti-inflammatory:** Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.
- **Anticancer:** Pyrazole-containing compounds have been shown to possess antiproliferative activity against various cancer cell lines.
- **Antimicrobial:** A broad range of antibacterial and antifungal activities have been reported for pyrazole derivatives.
- **Analgesic and Antipyretic:** Some of the earliest synthetic drugs, such as antipyrine, are based on the pyrazole structure.

Proposed Biological Screening Workflow:

Given the known activities of the pyrazole class, a logical workflow for screening the biological activity of **2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol** would involve a tiered approach.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the biological screening of **2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol**.

Note: The specific signaling pathways that this compound might modulate are currently unknown and would be the subject of future research. Any identified activity would necessitate further investigation to elucidate the precise mechanism of action.

Conclusion

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is a compound with potential for further investigation, given the rich pharmacology of the pyrazole class of molecules. This technical guide provides a summary of the currently available and predicted information. Experimental validation of the predicted properties and the development of a robust synthetic protocol are essential next steps for any research or drug development program involving this compound.

- To cite this document: BenchChem. [chemical properties of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1289944#chemical-properties-of-2-1-3-5-trimethyl-1h-pyrazol-4-yl-ethanol\]](https://www.benchchem.com/product/b1289944#chemical-properties-of-2-1-3-5-trimethyl-1h-pyrazol-4-yl-ethanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com